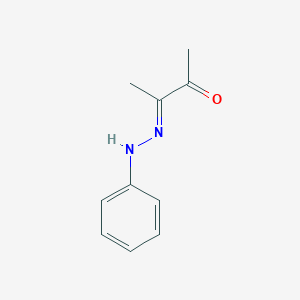

3-(Phenylhydrazono)-2-butanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13732-32-6 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(3E)-3-(phenylhydrazinylidene)butan-2-one |

InChI |

InChI=1S/C10H12N2O/c1-8(9(2)13)11-12-10-6-4-3-5-7-10/h3-7,12H,1-2H3/b11-8+ |

InChI Key |

HUHADASXDUCZMY-DHZHZOJOSA-N |

SMILES |

CC(=NNC1=CC=CC=C1)C(=O)C |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/C(=O)C |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C(=O)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Phenylhydrazono 2 Butanone and Its Derivatives

Classical Condensation Approaches to 3-(Phenylhydrazono)-2-butanone Synthesis

The traditional and most direct method for synthesizing this compound involves the condensation reaction between phenylhydrazine (B124118) and a carbonyl compound. This reaction is a cornerstone of hydrazone formation and is widely employed for its simplicity and efficiency.

Reaction of Phenylhydrazine with 2-Butanone (B6335102)

The synthesis of this compound is classically achieved through the reaction of phenylhydrazine with 2-butanone. sielc.comyoutube.com This nucleophilic addition-elimination reaction involves the attack of the nucleophilic nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of 2-butanone. youtube.com The initial addition product, a hemiaminal, subsequently undergoes dehydration to yield the stable this compound. youtube.com

This reaction is typically carried out in a suitable solvent, such as ethanol, and can be catalyzed by the addition of a few drops of acetic acid. nih.gov The reaction mixture is often heated to facilitate the completion of the reaction. nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov

Catalytic Systems and Reaction Conditions for Enhanced Yield and Selectivity

To improve the efficiency of hydrazone formation, various catalytic systems and optimized reaction conditions have been explored. Acid catalysis is commonly employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by phenylhydrazine. nih.gov Mineral acids or glacial acetic acid are often used for this purpose. nih.govresearchgate.net

Recent advancements have focused on the development of more efficient and environmentally benign catalysts. For instance, nanostructured diphosphate (B83284) Na2CaP2O7 has been utilized as a heterogeneous catalyst for the synthesis of phenylhydrazone derivatives in solvent-free media, offering advantages such as easy recovery and reusability. researchgate.net Furthermore, studies have shown that aniline (B41778) and its derivatives can act as effective nucleophilic catalysts, significantly accelerating the rate of hydrazone formation. nih.govacs.org The choice of catalyst and reaction conditions, including temperature and solvent, plays a crucial role in determining the reaction rate, yield, and purity of the final product. For example, reacting phenylhydrazine with various carbonyl compounds in different catalyzing buffers at pH 7.4 has been shown to influence reaction rates. researchgate.net

Preparation of Substituted and Functionalized this compound Analogs

The synthesis of substituted and functionalized analogs of this compound allows for the modulation of its chemical and physical properties. This is typically achieved by using substituted phenylhydrazines or functionalized ketones in the condensation reaction. nih.gov For instance, reacting substituted phenylhydrazines with 2,6-dihydroxyacetophenone yields a series of phenylhydrazone derivatives. nih.gov Similarly, novel acyl hydrazone derivatives can be synthesized by condensing acyl hydrazides with various substituted aldehydes. researchgate.net

The introduction of different functional groups onto the phenyl ring of phenylhydrazine or the backbone of the butanone moiety can lead to a wide array of analogs with tailored characteristics. These modifications can influence factors such as solubility, reactivity, and biological activity. The synthesis of these analogs often follows the same fundamental principles of hydrazone formation, with adjustments in reaction conditions to accommodate the specific properties of the starting materials.

Mechanistic Pathways of Hydrazone Formation

The formation of a hydrazone from a hydrazine (B178648) and a carbonyl compound proceeds through a well-established two-step mechanism: nucleophilic addition followed by dehydration. nih.govlibretexts.org

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine nitrogen of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This step is typically the rate-determining step, especially under neutral or basic conditions. The attack results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. nih.gov

Dehydration: The tetrahedral intermediate is generally unstable and readily eliminates a molecule of water to form the final hydrazone product, which contains a carbon-nitrogen double bond (C=N). youtube.com This dehydration step is often acid-catalyzed. The acid protonates the hydroxyl group of the intermediate, converting it into a better leaving group (water), thus facilitating its departure. nih.gov

Environmental and Sustainable Considerations in Phenylhydrazone Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis, including that of phenylhydrazones. Traditional synthetic methods often involve the use of volatile organic solvents and catalysts that can be harmful to the environment.

Furthermore, efforts are being made to replace traditional acid catalysts with more benign alternatives. The development of one-step protocols driven by visible light, using water as a sustainable hydrogen source, represents a significant advancement in this area. researchgate.net These sustainable methods not only minimize the environmental impact but can also offer advantages in terms of simplified procedures, shorter reaction times, and higher yields. The raw material, phenylhydrazine, is known to be released predominantly into water, where it undergoes photochemical degradation and autoxidation. who.int It is readily biodegradable, which is considered its primary breakdown route in the environment. who.int

Chemical Reactivity and Transformation Mechanisms of 3 Phenylhydrazono 2 Butanone

Cyclization Reactions and Heterocyclic Synthesis

The arrangement of atoms within 3-(Phenylhydrazono)-2-butanone makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The most prominent of these is the Fischer indole (B1671886) synthesis.

Fischer Indole Synthesis via Acid-Catalyzed Rearrangement of this compound

The Fischer indole synthesis is a classic and widely utilized chemical reaction for producing indoles from an arylhydrazine and a carbonyl compound, such as an aldehyde or ketone, under acidic conditions. wikipedia.orgmdpi.com Discovered by Hermann Emil Fischer in 1883, this method remains a cornerstone of heterocyclic synthesis. nih.govtestbook.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular rearrangement to yield the indole nucleus. byjus.com Since this compound is already a phenylhydrazone, it serves as a direct substrate for the core steps of this synthesis.

The mechanism, widely accepted as proposed by Robinson, involves several key steps: mdpi.comnih.gov

Tautomerization: In the presence of a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, BF₃), the phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an enehydrazine. wikipedia.orgmdpi.comalfa-chemistry.com

alfa-chemistry.comalfa-chemistry.com-Sigmatropic Rearrangement: Following protonation, the enehydrazine undergoes an irreversible alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement. testbook.combyjus.com This electrocyclic reaction results in the cleavage of the N-N bond and the formation of a new C-C bond, producing a di-imine intermediate. byjus.com This step is often considered the rate-determining stage of the synthesis. mdpi.com

Cyclization and Aromatization: The resulting intermediate undergoes cyclization where a nucleophilic amine group attacks an imine carbon, forming a five-membered ring structure known as an aminal. wikipedia.org

Ammonia (B1221849) Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, energetically favorable aromatic indole ring. wikipedia.orgnih.gov

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the original phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.orgmdpi.com When this compound undergoes this reaction, the expected product is 2-acetyl-3-methylindole.

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid wikipedia.orgtestbook.com |

| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ mdpi.comnih.govtestbook.com |

Regioselectivity and Stereochemical Control in Indole Formation

Regioselectivity becomes a critical consideration in the Fischer indole synthesis when the starting carbonyl compound is unsymmetrical. thermofisher.com In the case of this compound, which is the monophenylhydrazone of 2,3-butanedione, the molecule contains two different methyl groups that could potentially participate in the initial enehydrazine tautomerization: the C1 methyl (part of the acetyl group) and the C4 methyl.

The formation of the enehydrazine can theoretically proceed in two directions, which would lead to two different indole products. However, the tautomerization involving the C4 methyl group is strongly favored. This preference dictates the regiochemical outcome, leading predominantly to the formation of 2-acetyl-3-methylindole. The regioselectivity is governed by factors including the acidity of the reaction medium and the electronic and steric properties of the substrate. thermofisher.com For instance, computational studies on related systems have shown that electron-withdrawing groups can significantly destabilize certain transition states, thereby directing the reaction down a specific pathway. nih.gov

Stereochemical control is generally not a factor in the formation of the final aromatic indole ring, as it is a planar molecule. Any stereocenters present in the starting ketone are typically lost during the tautomerization and aromatization steps.

| Factor | Influence on Regioselectivity |

| Substrate Structure | The relative stability of the possible enehydrazine intermediates directs the cyclization. |

| Acid Catalyst | The strength and type of acid can influence the equilibrium between different enehydrazine tautomers. thermofisher.com |

| Electronic Effects | Substituents on the phenyl ring can favor or disfavor certain rearrangement pathways. nih.gov |

| Steric Hindrance | Bulky groups can sterically hinder the formation of one enehydrazine isomer over another. thermofisher.com |

Alternative Cyclization Pathways and Product Diversification

While the Fischer indole synthesis is a primary cyclization pathway for this compound, its structure allows for other transformations leading to a diverse range of heterocyclic products. Arylhydrazones are versatile intermediates in the synthesis of various nitrogen-containing heterocycles. uobaghdad.edu.iqamazonaws.comresearchgate.net

Under different catalytic conditions or with different reagents, cyclization can be directed to form other ring systems. For example, studies on substituted acetophenone (B1666503) phenylhydrazones have shown that the choice of acid catalyst can be crucial; the use of polyphosphoric acid (PPA) can favor the formation of indazoles, while zinc chloride promotes indole synthesis. sioc-journal.cn It is plausible that under specific conditions, this compound could be guided toward the synthesis of substituted pyrazoles, pyridazinones, or 1,2,4-triazines, expanding its utility in synthetic chemistry. researchgate.net

Derivatization and Functional Group Transformations of the Hydrazone Moiety

The reactivity of this compound is not limited to cyclization reactions. The presence of a reactive ketone carbonyl group allows for various derivatization and functional group transformations.

Reaction with Carbonyl Compounds for Extended Conjugation

The ketone group at the C2 position of this compound is a site for nucleophilic attack and condensation reactions. It can react with other carbonyl reagents, such as substituted hydrazines, to form bis-hydrazone derivatives. vedantu.com

Furthermore, this carbonyl group can undergo condensation with active methylene (B1212753) compounds (e.g., malononitrile). Such reactions create a new carbon-carbon double bond, effectively elongating the conjugated π-system of the molecule. This extension of conjugation is a common strategy for synthesizing organic dyes and materials with specific optical and electronic properties.

Formation of Oxime Derivatives from this compound

The ketone functional group readily reacts with hydroxylamine (B1172632) (NH₂OH) or its salts to form an oxime. wikipedia.orgchegg.com This reaction is a standard condensation process for identifying or modifying aldehydes and ketones. khanacademy.org

The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of this compound. chegg.com This is followed by the elimination of a water molecule to yield the corresponding oxime derivative, this compound oxime. doubtnut.com The transformation of the ketone into a ketoxime can be achieved under mild conditions, typically by reacting the compound with hydroxylamine hydrochloride in a polar solvent like ethanol, often in the presence of a base such as potassium hydroxide (B78521) or sodium acetate (B1210297) to liberate the free hydroxylamine. google.comarpgweb.com The formation of the oxime introduces a new functional group, which can be used for further synthetic modifications or to alter the biological properties of the molecule.

| Reagent | Functional Group Targeted | Product Type |

| Phenylhydrazine | Ketone (C=O) | Bis-hydrazone |

| Malononitrile | Ketone (C=O) | Extended π-system via Knoevenagel condensation |

| Hydroxylamine | Ketone (C=O) | Oxime wikipedia.orgchegg.com |

Oxidative Transformations and Radical Processes Involving this compound

The phenylhydrazone moiety in this compound is susceptible to various oxidative transformations, often leading to cyclization products. While specific studies on the oxidative reactions of this compound are not extensively detailed in the reviewed literature, analogies can be drawn from the reactivity of similar arylhydrazone compounds. For instance, oxidative cyclization is a common reaction pathway for arylhydrazones, which can lead to the formation of heterocyclic compounds such as indoles or triazoles depending on the substrate and the oxidizing agent used. umich.edu Reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) have been effectively used to initiate oxidative cyclization in related systems. nih.gov

Radical processes involving this compound can be initiated by radical species such as the hydroxyl radical (OH•). The reaction of OH radicals with organic molecules containing keto and unsaturated functionalities has been a subject of atmospheric and synthetic chemistry studies. copernicus.orgrsc.orgcopernicus.org For compounds similar to this compound, OH radical-initiated reactions can proceed via addition to the C=C or C=N bonds or by abstraction of a hydrogen atom. rsc.orgrsc.orgnih.gov The presence of both a ketone and a hydrazone group provides multiple potential sites for radical attack, leading to a variety of possible reaction products. The subsequent reactions of the resulting radical intermediates can involve fragmentation, rearrangement, or further reaction with oxygen.

The table below illustrates potential products from hypothetical radical-initiated reactions, based on the reactivity of analogous compounds.

| Initiating Radical | Potential Reaction Type | Hypothetical Product Class |

| Hydroxyl Radical (OH•) | H-atom abstraction from methyl group | Carbon-centered radical |

| Hydroxyl Radical (OH•) | Addition to C=N bond | Nitrogen-centered radical |

| Peroxy Radical (ROO•) | H-atom abstraction | Hydroperoxide derivative |

Photochemical Rearrangements and Cleavage Reactions

The photochemical behavior of this compound is influenced by both the hydrazone and the ketone functional groups. A characteristic photochemical reaction for hydrazones is the geometric E/Z isomerization around the C=N double bond upon irradiation with light of a suitable wavelength. nih.govnih.gov This reversible process can be a key feature in the development of molecular switches. dntb.gov.ua The ratio of the E and Z isomers at the photostationary state is dependent on the wavelength of irradiation and the solvent. nih.gov

The ketone functionality in this compound introduces the possibility of Norrish type photochemical reactions. wikipedia.orgchem-station.com These reactions are photochemical cleavage processes that originate from the excited state of the carbonyl group.

Norrish Type I Reaction : This reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl carbon and an adjacent carbon). wikipedia.orgepfl.ch For this compound, this could lead to the formation of an acyl radical and a second radical fragment. These radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or disproportionation. epfl.ch

Norrish Type II Reaction : This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. chemistnotes.com This biradical can then undergo cleavage (β-scission) to yield an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative (a reaction known as Yang cyclization). researchgate.net

The table below summarizes the potential photochemical reactions for this compound.

| Reaction Type | Initial Step | Potential Products |

| E/Z Isomerization | Photo-induced rotation/inversion around C=N bond | Geometric Isomer of this compound |

| Norrish Type I | α-cleavage of the C-C bond adjacent to the carbonyl | Acyl and iminyl radicals |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | Enol and imine fragments, or a cyclobutanol derivative |

Tautomeric Equilibria Studies: Keto-Enol and Hydrazone-Azo Forms

This compound can exist in different tautomeric forms, primarily through keto-enol and hydrazone-azo tautomerism. These equilibria are crucial as they determine the molecule's structure, stability, and spectroscopic properties. unifr.ch

Keto-Enol Tautomerism: This tautomerism involves the interconversion between the ketone form and its corresponding enol form. masterorganicchemistry.comyoutube.com The keto form contains a carbonyl group (C=O), while the enol form has a hydroxyl group attached to a carbon-carbon double bond (C=C-OH). For most simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the C=O double bond compared to the C=C double bond. libretexts.orglibretexts.orgyoutube.com However, factors such as conjugation, hydrogen bonding, and aromaticity can stabilize the enol form. masterorganicchemistry.comlibretexts.orgyoutube.com In this compound, the keto form is generally expected to be the predominant tautomer in the keto-enol equilibrium.

Hydrazone-Azo Tautomerism: A more significant equilibrium for this compound is the hydrazone-azo tautomerism. researchgate.net

The hydrazone form is characterized by a C=N-NH- linkage.

The azo form (specifically, an enol-azo form in this case) would feature a -N=N- (azo) group and an enol C=C-OH moiety.

This equilibrium is known to be highly sensitive to environmental factors, particularly the solvent. unifr.chnih.govresearchgate.net The polarity and hydrogen-bonding capability of the solvent can significantly influence the position of the equilibrium by differentially stabilizing one tautomer over the other. nih.gov For many arylhydrazones, the hydrazone tautomer is found to be more stable and is often the dominant form observed in various solvents. unifr.chresearchgate.net Spectroscopic techniques like UV-Vis and NMR are commonly employed to study this tautomeric balance. unifr.chnih.gov The presence of electron-withdrawing or electron-donating groups on the phenyl ring can also shift the equilibrium.

The following table outlines the key features of the tautomeric forms of this compound.

| Tautomeric Equilibrium | Keto-Hydrazone Form | Enol-Hydrazone Form | Enol-Azo Form |

| Key Functional Groups | C=O, C=N-NH | C=C-OH, C=N-NH | C=C-OH, -N=N- |

| Dominance | Generally favored | Less favored | Generally less favored than hydrazone form |

| Influencing Factors | Structural stability | Solvent, conjugation | Solvent, pH, electronic effects of substituents |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Phenylhydrazono 2 Butanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the molecular structure can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The analysis of 3-(phenylhydrazono)-pentane-2,4-dione reveals characteristic signals that are consistent with its proposed structure.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the methyl, phenyl, and N-H protons. A significant feature of this compound is the presence of a highly deshielded signal around 14.5 ppm, which is indicative of a strongly intramolecularly hydrogen-bonded N-H proton. This hydrogen bond forms a stable six-membered ring with the oxygen of one of the acetyl groups, a common feature in β-diketone hydrazones. The protons of the phenyl group typically appear as a multiplet in the aromatic region (7.0–7.5 ppm), while the two methyl groups give rise to sharp singlets in the aliphatic region (around 2.4-2.6 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct resonances for the carbonyl, imine, aromatic, and methyl carbons. The carbonyl carbons are typically found in the most downfield region of the spectrum (190-200 ppm). The carbon atom of the C=N bond is also significantly deshielded. The carbons of the phenyl ring appear in the 120-140 ppm range, while the methyl carbons are observed at the upfield end of the spectrum.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -NH (Hydrazone) | ~14.5 (singlet) | - |

| -C₆H₅ (Phenyl) | 7.0 - 7.5 (multiplet) | 120 - 140 |

| -CH₃ (Acetyl) | ~2.6 (singlet) | ~25 |

| -CH₃ (Acetyl) | ~2.4 (singlet) | ~23 |

| C=O (Carbonyl) | - | ~197 |

| C=O (Carbonyl) | - | ~195 |

| C=N (Imine) | - | ~138 |

While 1D NMR provides information on the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For a derivative like 3-(phenylhydrazono)-2-butanone, COSY would show correlations between adjacent protons, such as those within the phenyl ring, confirming their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This technique allows for the unambiguous assignment of protonated carbons. For instance, the signals for the methyl protons would show a cross-peak to their corresponding methyl carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected from the N-H proton to the C=N and adjacent carbonyl carbons, and from the methyl protons to the carbonyl and C=N carbons, thereby confirming the core structure of the hydrazone framework.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

The IR spectrum of 3-(phenylhydrazono)-pentane-2,4-dione shows several characteristic absorption bands. A prominent band in the region of 3200-3400 cm⁻¹ is typically assigned to the N-H stretching vibration. Strong absorption bands observed around 1680 cm⁻¹ and 1620 cm⁻¹ are attributed to the stretching vibrations of the C=O (keto) and C=N (imine) groups, respectively. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and non-polar bonds.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3250 | ν(N-H) stretch | Hydrazone |

| ~3050 | ν(C-H) stretch | Aromatic |

| ~1680 | ν(C=O) stretch | Ketone |

| ~1620 | ν(C=N) stretch | Imine/Hydrazone |

| 1450-1600 | ν(C=C) stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The extended conjugated system of phenylhydrazones, involving the phenyl ring and the hydrazone moiety (C₆H₅-N=N-C=C), acts as a chromophore.

The UV-Vis spectrum of 3-(phenylhydrazono)-pentane-2,4-dione, recorded in a solvent like ethanol, typically exhibits strong absorption bands. An intense band observed around 250 nm is generally assigned to a π→π* electronic transition within the aromatic phenyl ring. A second, often broader and more intense, band at a longer wavelength, typically around 360-370 nm, is attributed to a π→π* transition involving the entire conjugated hydrazone system. A weaker absorption, sometimes appearing as a shoulder, may be observed for the n→π* transition of the carbonyl groups.

| λmax (nm) | Assignment (Electronic Transition) |

|---|---|

| ~250 | π→π* (Phenyl Ring) |

| ~365 | π→π* (Conjugated Hydrazone System) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

For 3-(phenylhydrazono)-pentane-2,4-dione, the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular formula, C₁₁H₁₂N₂O₂ (MW = 204.23). A patent describing a related synthesis reported a molecular ion peak at m/e 232 for a similar pyrazole (B372694) derivative, confirming the successful formation of the core structure. google.com

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for this class of compounds would include:

Cleavage of the N-N bond, leading to fragments corresponding to the phenyl radical (m/z 77) and the diazenyl cation.

Loss of one of the acetyl groups (CH₃CO, 43 mass units), resulting in a significant [M-43]⁺ peak.

Fission of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak.

| m/z | Proposed Fragment Ion |

|---|---|

| 204 | [C₁₁H₁₂N₂O₂]⁺ (Molecular Ion, M⁺) |

| 161 | [M - CH₃CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about connectivity and electronic structure, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the closely related derivative, allyl 3-oxo-2-(2-phenylhydrazone)butanoate, has been determined. This compound was found to crystallize in the triclinic space group P-1. This type of detailed structural analysis confirms the E/Z configuration of the C=N double bond and reveals the planarity of the molecule, which is enforced by the extensive π-conjugation and the strong intramolecular N-H···O hydrogen bond. Such hydrogen bonding is a critical feature that dictates the conformation and stability of these molecules in the solid state.

Single-Crystal X-ray Diffraction Studies of this compound and its Analogs

One such analog, 3-(4-acetylphenylhydrazo)pentane-2,4-dione, has been synthesized and its structure confirmed by X-ray diffraction analysis. The data revealed that this compound exists in the hydrazo tautomeric form, stabilized by intramolecular hydrogen bonding. Similarly, the crystal structure of 3-(2-(3-acetylphenyl)hydrazono)pentane-2,4-dione has been determined, showing a largely planar molecule.

The crystallographic data for these analogs are summarized in the interactive table below, showcasing key unit cell parameters and refinement statistics.

Interactive Table: Crystallographic Data for 3-(Phenylhydrazono)pentane-2,4-dione Analogs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

|---|---|---|---|---|---|---|---|---|---|---|

| 3-(4-Acetylphenylhydrazo)pentane-2,4-dione | C₁₃H₁₄N₂O₃ | Orthorhombic | Pbca | 8.045(2) | 16.534(5) | 18.789(5) | 90 | 90 | 90 | 8 |

| 3-(2-(3-acetylphenyl)hydrazono)pentane-2,4-dione | C₁₃H₁₄N₂O₃ | Monoclinic | P2₁/c | 12.189(2) | 8.356(1) | 12.587(2) | 90 | 100.98(1) | 90 | 4 |

In the structure of 3-(2-(3-acetylphenyl)hydrazono)pentane-2,4-dione, small deviations from planarity are observed in the torsion angles involving the acetyl group and the pentane-2,4-dione moiety. Specifically, the N2–C9–C10–O2 torsion angle is -165.2(3)°, while the N1–N2–C9–C10 and N2–C9–C12–O3 torsion angles are closer to planarity at 176.6(2)° and 2.9(4)°, respectively. This indicates a slight twist within the molecule.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Lattices

The packing of molecules in a crystal lattice is directed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. These interactions are crucial in determining the stability and physical properties of the crystalline material.

In the crystal structures of phenylhydrazone derivatives, hydrogen bonding plays a significant role. Intramolecular hydrogen bonds are frequently observed, contributing to the planarity and conformational stability of the individual molecules. For instance, in 3-(4-acetylphenylhydrazo)pentane-2,4-dione, an intramolecular hydrogen bond helps to stabilize the hydrazo form.

Intermolecular hydrogen bonds are also pivotal in building the supramolecular architecture. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. The nature and pattern of these hydrogen bonds are influenced by the presence and position of substituent groups on the phenyl ring.

The table below provides a summary of the key intermolecular interactions observed in the crystal structures of some phenylhydrazone analogs.

Interactive Table: Intermolecular Interactions in Phenylhydrazone Analogs

| Compound | Interaction Type | Donor-Acceptor | Distance (Å) |

|---|---|---|---|

| 3-(4-Acetylphenylhydrazo)pentane-2,4-dione | Intramolecular Hydrogen Bond | N-H···O | - |

| 3-(2-(3-acetylphenyl)hydrazono)pentane-2,4-dione | Intermolecular Hydrogen Bond | C-H···O | - |

| General Phenylhydrazone Derivatives | π-π Stacking | Phenyl Ring ··· Phenyl Ring | - |

The interplay of these various intermolecular forces dictates the final crystal packing arrangement, influencing properties such as melting point, solubility, and polymorphism.

Computational Chemistry and Theoretical Studies on 3 Phenylhydrazono 2 Butanone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-(Phenylhydrazono)-2-butanone.

Geometry optimization is a fundamental computational step that seeks to find the minimum energy structure of a molecule. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The molecule possesses several rotatable single bonds, including the C-N, N-N, and C-C bonds, which gives rise to various possible conformers.

Table 1: Illustrative Calculated Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| C=N | 1.30 Å | |

| N-N | 1.35 Å | |

| N-H | 1.01 Å | |

| Bond Angle | O=C-C | 121.5° |

| C=N-N | 118.0° |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for a molecule of this type.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. pmf.unsa.ba

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylhydrazone moiety, particularly the nitrogen atoms and the phenyl ring. The LUMO, on the other hand, is likely to be distributed over the conjugated system, including the C=N and C=O double bonds, which act as electron-accepting sites. A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater ease of electronic transitions. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.85 |

| Energy Gap (ΔE) | 4.40 |

Note: These values are hypothetical and serve to illustrate the typical output of a HOMO-LUMO analysis.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide valuable information about the electronic environment of each nucleus. By comparing the calculated chemical shifts with experimental spectra, a detailed assignment of the observed signals can be achieved. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging in solution. nih.govfrontiersin.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can identify the electronic transitions responsible for the observed absorption bands. The molecule is expected to exhibit π→π* transitions associated with the conjugated phenylhydrazone system at shorter wavelengths and potentially a weaker n→π* transition from the lone pairs on the nitrogen and oxygen atoms at longer wavelengths. Comparing the calculated maximum absorption wavelengths (λmax) with experimental data helps in understanding the electronic structure and transitions.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - NH proton | 10.5 | 10.3 |

| ¹³C NMR (δ, ppm) - C=O carbon | 198.2 | 197.5 |

Note: The data presented is for illustrative purposes to show the comparison between theoretical predictions and experimental observations.

Mechanistic Investigations using Computational Methods

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, identifying intermediates, and characterizing transition states.

For reactions involving this compound, such as cyclization reactions to form heterocyclic compounds, computational methods can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy provide critical information about the reaction barrier and the feasibility of the reaction pathway. nih.gov By calculating the intrinsic reaction coordinate (IRC), the reaction path from the transition state to the reactants and products can be confirmed. This allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the properties and reactivity of the solute molecules. Computational models can account for solvent effects using either implicit or explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the geometry, electronic structure, and reactivity of this compound. For example, the HOMO-LUMO gap and the energies of transition states can be significantly altered in different solvents. researchgate.net Explicit solvation models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost. Theoretical studies on other organic molecules have demonstrated that the inclusion of solvent effects is often crucial for obtaining results that are in good agreement with experimental observations. mdpi.com

Advanced Theoretical Approaches (e.g., Time-Dependent DFT, Ab Initio Methods)

Advanced computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) and ab initio calculations, provide profound insights into the electronic structure and spectroscopic properties of molecules like this compound. These theoretical approaches are essential for interpreting experimental data, predicting molecular behavior, and understanding the nature of electronic transitions that are fundamental to a compound's photophysical characteristics.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to explore the potential energy surfaces of butanone derivatives. nih.govrsc.org Such studies help in determining stable conformations and understanding the factors that govern them, such as steric and bond dipole interactions. nih.gov For instance, calculations at the RHF/6-311G, MP2/6-311G , and B3LYP/6-311G** levels of theory have been used to investigate the conformational preferences of 2-butanone (B6335102) and related imines. nih.gov

TD-DFT is a powerful and widely used method for calculating the electronic absorption spectra of molecules. mdpi.comdoi.org It can accurately predict the energies of vertical electronic transitions and their corresponding oscillator strengths, which correlate with the positions and intensities of absorption bands in experimental UV-Vis spectra. mdpi.commdpi.com For hydrazone derivatives, TD-DFT calculations have been successfully used to reproduce and interpret their spectroscopic properties. researchgate.net

Detailed Research Findings

Research on compounds structurally similar to this compound demonstrates the utility of these advanced theoretical methods. TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, allow for the simulation of UV-Vis spectra, providing a direct comparison with experimental results. mdpi.comresearchgate.net These simulations help in assigning specific electronic transitions, which are typically π → π* or n → π* in nature, to the observed absorption bands.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of these studies. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller gap generally indicates that the molecule can be more easily excited. mdpi.com For phenylhydrazone derivatives, these orbitals are often distributed across the π-conjugated system, and their energies dictate the primary electronic transitions observed in the UV-Vis spectrum.

For example, in a study on hydrazone derivatives, TD-DFT calculations were able to reproduce the experimental UV-Vis spectra with a satisfactory level of agreement, with deviations in absorption maxima being relatively small. mdpi.com The calculations revealed that the main absorption bands arise from transitions involving the HOMO, LUMO, and other nearby orbitals.

Below are interactive tables summarizing typical data obtained from TD-DFT calculations for related hydrazone compounds.

Table 1: Calculated Electronic Transition Data for a Representative Phenylhydrazone Derivative

This table illustrates the kind of detailed information provided by TD-DFT calculations, including the calculated wavelength (λ), the energy of the transition, the oscillator strength (f), and the major orbital contributions to that transition.

| Transition | Calculated λ (nm) | Transition Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 358 | 3.46 | 0.582 | HOMO → LUMO (95%) |

| S0 → S2 | 295 | 4.20 | 0.150 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 271 | 4.57 | 0.095 | HOMO → LUMO+1 (75%) |

Table 2: Comparison of Frontier Molecular Orbital Energies and HOMO-LUMO Gap

This table presents the calculated energies of the frontier molecular orbitals and the resulting energy gap, which are fundamental descriptors of molecular electronic character and reactivity.

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -2.41 |

| Energy Gap (ΔE) | 3.74 |

These advanced theoretical approaches provide a powerful lens for examining the electronic behavior of this compound at a molecular level. By calculating excited states and simulating spectra, TD-DFT offers a detailed understanding of the photophysical properties, while ab initio methods clarify the underlying structural and energetic landscape of the molecule. nih.govdoi.org

Coordination Chemistry of 3 Phenylhydrazono 2 Butanone As a Ligand

Ligand Design and Coordination Modes

The coordination behavior of 3-(Phenylhydrazono)-2-butanone is dictated by the spatial arrangement of its potential donor atoms and its ability to exist in different tautomeric forms.

This compound possesses several potential donor atoms, primarily the oxygen atom of the carbonyl group and the two nitrogen atoms of the hydrazone moiety. The ligand can exhibit keto-enol tautomerism, which plays a crucial role in its coordination chemistry. In its keto form, the ligand can coordinate as a neutral molecule. However, upon deprotonation of the enolic form, it can act as a mononegative ligand.

The most common coordination mode for this compound is as a bidentate ligand. In this mode, it typically coordinates to a metal ion through the oxygen atom of the carbonyl (or enolic hydroxyl) group and one of the nitrogen atoms of the hydrazone group, forming a stable five- or six-membered chelate ring. This bidentate nature allows for the formation of complexes with various stoichiometries, often with two or three ligand molecules coordinating to a single metal center to satisfy its coordination sphere.

The donor atoms involved in chelation are the imine nitrogen and the enolic oxygen, leading to the formation of a stable six-membered ring with the metal ion. This coordination mode is favored as it leads to thermodynamically stable complexes.

The synthesis of transition metal complexes with this compound is typically achieved through the direct reaction of the ligand with a metal salt in an appropriate solvent. The choice of solvent depends on the solubility of the reactants and the desired product. Common solvents include ethanol, methanol, and acetonitrile.

A general synthetic procedure involves dissolving stoichiometric amounts of the this compound ligand and a transition metal salt (e.g., chlorides, nitrates, or acetates of copper(II), nickel(II), cobalt(II), etc.) in a suitable solvent. The reaction mixture is often heated under reflux for a specific period to ensure the completion of the reaction. Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

For example, the synthesis of a Ni(II) complex can be carried out by refluxing an ethanolic solution of this compound with nickel(II) chloride hexahydrate. researchgate.net Similarly, Cu(II) complexes can be prepared using copper(II) acetate (B1210297) or copper(II) chloride as the metal source. analis.com.mynih.gov The synthesis of Co(II) complexes follows a similar methodology, often resulting in the formation of stable, colored complexes. mdpi.com The stoichiometry of the resulting complexes, typically ML₂ or ML₃, depends on the metal ion, its preferred coordination number, and the reaction conditions.

Structural and Electronic Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and electronic properties of the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, significant shifts in the vibrational frequencies of the C=O, C=N, and N-H groups are observed. A lowering of the C=O stretching frequency and a shift in the C=N stretching frequency are indicative of the coordination of the carbonyl oxygen and the azomethine nitrogen to the metal ion. The disappearance or significant broadening of the N-H stretching vibration can suggest deprotonation of the ligand upon coordination in its enolic form. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. The spectra typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and d-d electronic transitions of the metal ion. The d-d transition bands are often weak and appear in the visible region of the spectrum. Their position and intensity are characteristic of the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar). For instance, Cu(II) complexes often exhibit a broad d-d band in the visible region, which is indicative of their geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy can provide valuable structural information. The chemical shifts of the ligand protons, particularly those near the coordination sites, are expected to shift upon complexation. The disappearance of the N-H proton signal in the ¹H NMR spectrum can confirm the deprotonation of the ligand. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is used to study paramagnetic complexes, such as those of Cu(II) and some Co(II) and Ni(II) species. The ESR spectrum provides information about the electronic environment of the unpaired electron(s). The g-values (g|| and g⊥) and hyperfine splitting constants can help in determining the geometry of the complex and the nature of the metal-ligand bonding. researchgate.netnih.gov

Below is a table summarizing the expected spectroscopic changes upon complexation of this compound with a transition metal.

| Spectroscopic Technique | Observed Changes Upon Complexation | Information Obtained |

|---|---|---|

| Infrared (IR) | Shift in ν(C=O), ν(C=N), and ν(N-H) bands | Identification of donor atoms and coordination mode |

| UV-Visible (UV-Vis) | Appearance of d-d transition bands | Coordination geometry of the metal ion |

| Nuclear Magnetic Resonance (NMR) | Shifts in proton and carbon signals; disappearance of N-H proton signal | Structural information for diamagnetic complexes |

| Electron Spin Resonance (ESR) | Characteristic g-values and hyperfine splitting | Electronic environment and geometry of paramagnetic complexes |

For instance, the crystal structure of a Co(II) complex with a similar ligand, 2,6-diacetylpyridine-bis(phenylhydrazone), reveals a distorted mer-octahedral geometry around the cobalt ion, with the ligand coordinating in a tridentate fashion. ekb.eg In the case of complexes with 3-(ortho-substituted phenylhydrazo)pentane-2,4-diones, X-ray diffraction studies have shown that copper(II) can form monomeric, dimeric, or polymeric structures depending on the substituent on the phenyl ring and the reaction conditions. electrochemsci.org These studies suggest that metal complexes of this compound are likely to adopt common coordination geometries such as octahedral, square planar, or tetrahedral, with the ligand acting as a bidentate chelating agent. The precise geometry would be influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.

The electrochemical properties of transition metal complexes of this compound can be investigated using techniques such as cyclic voltammetry. These studies provide information about the redox behavior of the metal center and/or the ligand within the complex.

The cyclic voltammogram of a metal complex can reveal the formal reduction potentials of the M(II)/M(I) or M(III)/M(II) couples, as well as any ligand-based redox processes. The reversibility of these redox processes can also be determined from the voltammetric data. For example, studies on Cu(II) complexes with similar hydrazone ligands have shown quasi-reversible one-electron reduction processes corresponding to the Cu(II)/Cu(I) couple. Similarly, Co(II) and Ni(II) complexes can exhibit redox waves corresponding to their respective metal-centered oxidations or reductions. ekb.eg

The redox potential of the metal ion is often influenced by the nature of the coordinating ligand. The electron-donating or -withdrawing properties of the substituents on the this compound ligand can modulate the electron density at the metal center, thereby affecting its redox potential. The possibility of the phenylhydrazone ligand itself being redox-active adds another layer of complexity and potential for interesting electrochemical behavior. nih.gov

The following table summarizes the types of information that can be obtained from electrochemical studies of these complexes.

| Electrochemical Technique | Parameters Measured | Information Deduced |

|---|---|---|

| Cyclic Voltammetry (CV) | Peak potentials (Epa, Epc), Peak currents (ipa, ipc) | Formal reduction potentials, Reversibility of redox processes, Number of electrons transferred |

Geometric and Electronic Structures of Metal-3-(Phenylhydrazono)-2-butanone Complexes

The geometric and electronic structures of metal complexes containing the this compound ligand are dictated by the nature of the metal ion, its oxidation state, and the coordination environment. This ligand typically acts as a bidentate chelating agent, coordinating to the metal center through the hydrazono nitrogen atom and the oxygen atom of the butanone moiety. This coordination behavior allows for the formation of stable five-membered chelate rings. Research into analogous hydrazone complexes has provided significant insight into the common geometries and electronic properties of these compounds.

The coordination of this compound to a metal ion generally occurs through the nitrogen of the azomethine group (-C=N-) and the oxygen of the carbonyl group (C=O). This bidentate chelation is a common feature among hydrazone ligands and leads to the formation of various stable geometric structures. The specific geometry adopted by the complex is influenced by the coordination number of the central metal ion, which can range from four to six.

For divalent transition metal ions such as cobalt(II), nickel(II), and copper(II), the most commonly observed geometries are octahedral and square planar. In many instances, these complexes adopt a general formula of [M(L)₂]X₂, where 'L' represents the bidentate hydrazone ligand and 'X' is a counter-ion. In such cases, two molecules of the this compound ligand coordinate to the metal center.

Octahedral Geometry: In an octahedral arrangement, the central metal ion is coordinated to six donor atoms. For complexes of this compound, this can be achieved in several ways. For instance, two bidentate ligands can occupy the equatorial plane, with two solvent molecules or other monodentate ligands occupying the axial positions. The resulting structure is a distorted octahedron. Magnetic moment measurements are a key tool in determining the geometry of these complexes. High-spin octahedral Co(II) (d⁷) complexes typically exhibit magnetic moments in the range of 4.6–5.3 B.M., which is indicative of three unpaired electrons and a significant orbital contribution. neliti.com Similarly, octahedral Ni(II) (d⁸) complexes generally show magnetic moments between 2.9 and 3.3 B.M., corresponding to two unpaired electrons.

Square Planar Geometry: A square planar geometry is also common, particularly for Cu(II) (d⁹) and sometimes Ni(II) (d⁸) complexes. In this arrangement, the metal ion is coordinated to four donor atoms in the same plane. For a complex with this compound, this would typically involve two molecules of the ligand coordinating to the metal ion. Square planar Cu(II) complexes are paramagnetic with a magnetic moment corresponding to one unpaired electron (around 1.73 B.M.). semanticscholar.org

The electronic structure of these complexes is primarily understood through their electronic absorption spectra, which reveal d-d transitions characteristic of the metal ion's d-orbital splitting in the specific ligand field.

For octahedral Co(II) complexes , three spin-allowed d-d transitions are generally expected, corresponding to the transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P) excited states. jetir.org These bands are often observed in the visible and near-infrared regions of the spectrum.

Octahedral Ni(II) complexes typically exhibit three spin-allowed transitions from the ³A₂g ground state to the ³T₂g(F), ³T₁g(F), and ³T₁g(P) excited states.

For square planar Cu(II) complexes , a broad absorption band is often observed in the visible region, which can be attributed to the d-d transitions within the d⁹ manifold. This broadness arises from the Jahn-Teller distortion and the overlapping of multiple transitions. semanticscholar.org

Below are tables summarizing typical geometric and electronic structural data for metal complexes with ligands analogous to this compound, based on findings from the literature.

| Metal Ion | Coordination Geometry | Typical M-N Bond Length (Å) | Typical M-O Bond Length (Å) | Reference Compound Type |

|---|---|---|---|---|

| Ni(II) | Distorted Octahedral | ~2.0 - 2.1 | ~2.0 - 2.1 | Pyrazole (B372694) Ligand Complex semanticscholar.org |

| Cu(II) | Square Planar | ~1.9 - 2.0 | ~1.9 - 2.0 | Phenylhydrazine (B124118) Complex semanticscholar.org |

| Ni(II) | Square Planar | ~1.84 - 1.86 | ~1.84 - 1.86 | Aminoguanidine Schiff Base Complex nih.gov |

| Metal Complex Type | Geometry | d-d Transition Bands (cm⁻¹) | Assignment | Magnetic Moment (μeff, B.M.) |

|---|---|---|---|---|

| Co(II)-Hydrazone | Octahedral | ~10,000, ~17,000, ~21,000 | ⁴T₁g → ⁴T₂g(F), ⁴T₁g → ⁴A₂g(F), ⁴T₁g → ⁴T₁g(P) | 4.8 - 5.2 researchgate.net |

| Ni(II)-Hydrazone | Octahedral | ~10,000, ~16,000, ~27,000 | ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | 2.9 - 3.3 |

| Cu(II)-Hydrazone | Square Planar | ~15,000 - 19,000 (broad) | ²B₁g → ²A₁g, ²B₁g → ²B₂g, ²B₁g → ²E g | 1.7 - 2.2 semanticscholar.org |

Advanced Applications of 3 Phenylhydrazono 2 Butanone and Its Derivatives in Chemical Science

Catalytic Applications

The inherent coordinating ability of the hydrazone moiety in 3-(phenylhydrazono)-2-butanone and its derivatives makes them promising candidates as ligands in transition metal catalysis. Furthermore, their reactive nature allows for their participation in a variety of specialized organic transformations.

Ligand Role in Transition Metal Catalysis (e.g., Oxidation Reactions)

Transition metal complexes incorporating hydrazone-based ligands are recognized for their catalytic prowess, particularly in oxidation reactions. While specific studies focusing exclusively on this compound as a ligand in this context are not extensively documented, the broader class of phenylhydrazone derivatives serves as a strong indicator of its potential. These ligands can coordinate with transition metals like copper, nickel, cobalt, and zinc through the nitrogen and oxygen atoms of the hydrazone and keto functionalities, respectively. This chelation stabilizes the metal center and can modulate its redox properties, which is crucial for catalytic oxidation processes.

The general mechanism involves the formation of a metal-ligand complex which then interacts with the substrate and an oxidant. The electronic properties of the phenyl ring and the substituents on the butanone backbone can be tailored to fine-tune the catalytic activity and selectivity of the metal complex. For instance, electron-donating groups on the phenyl ring can enhance the electron density on the metal center, potentially increasing its reactivity in oxidative catalysis. Structurally developed and electronically differentiated coordination complexes of transition metals are a versatile platform for designing catalysts for the oxidation of various organic substrates.

Application in Specialized Organic Synthesis Beyond Indole (B1671886) Formation

While the Fischer indole synthesis is a well-known application of phenylhydrazones, the reactivity of this compound extends to other areas of organic synthesis. Its dicarbonyl-like structure, masked by the hydrazone, provides a unique platform for the synthesis of various heterocyclic compounds.

One notable application is in the synthesis of pyrimidine (B1678525) derivatives . Pyrimidines are a core structure in many biologically active compounds. The reaction of this compound with urea (B33335) or thiourea (B124793) in the presence of a suitable catalyst can lead to the formation of pyrimidine rings. This transformation typically proceeds through a condensation reaction followed by cyclization.

Another area of application is the synthesis of pyrazole (B372694) derivatives . Pyrazoles are another class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. The reaction of this compound with hydrazine (B178648) derivatives can yield substituted pyrazoles. The reaction mechanism involves the condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization.

These synthetic routes highlight the versatility of this compound as a building block for constructing complex heterocyclic systems beyond the traditional scope of indole synthesis.

Chemosensor Development

The development of chemosensors for the selective detection of ions is a burgeoning field of research. The structural features of this compound and its derivatives make them excellent candidates for the design of colorimetric and fluorogenic sensors.

Principles of Design for Colorimetric and Fluorogenic Sensors

The design of chemosensors based on this compound derivatives relies on the principle of host-guest interaction, where the sensor molecule (the host) selectively binds with a target ion (the guest), leading to a measurable change in its optical properties.

Colorimetric sensors are designed to exhibit a distinct color change upon binding with a specific ion, which can often be detected by the naked eye. This color change is typically due to a shift in the maximum absorption wavelength (λmax) of the molecule, which is influenced by alterations in its electronic structure upon ion binding. The hydrazone N-H proton is acidic and can be abstracted by basic anions, leading to a color change.

Fluorogenic sensors , on the other hand, display a change in their fluorescence properties, such as turning fluorescence "on" or "off," or a shift in the emission wavelength. This change is often governed by mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).

The design of these sensors involves incorporating specific recognition sites for the target ion and a signaling unit (chromophore or fluorophore) within the molecular structure of the this compound derivative.

Selective Detection of Metal Ions and Anions (e.g., Fluoride)

Derivatives of this compound have shown promise in the selective detection of various metal ions and anions. The hydrazone moiety can act as a binding site for both cations and anions.

For the detection of metal ions , the keto-enol tautomerism of the butanone part and the nitrogen atoms of the hydrazone can coordinate with metal ions, leading to a change in the electronic distribution of the molecule and a corresponding optical response.

For anion detection , particularly for basic anions like fluoride (B91410) (F⁻), the acidic N-H proton of the hydrazone group plays a crucial role. The interaction with fluoride can occur through hydrogen bonding or deprotonation, which significantly alters the ICT process within the molecule, resulting in a distinct colorimetric or fluorometric response. Acylhydrazone-based sensors have demonstrated high selectivity and sensitivity for fluoride ions. nih.gov The addition of fluoride can cause a noticeable color change from colorless to yellow and a shift in fluorescence emission. nih.gov

Below is a table summarizing the sensing performance of a representative acylhydrazone-based sensor for fluoride ions.

| Analyte | Detection Limit (M) | Stoichiometry (Host:Guest) | Observable Change |

| Fluoride (F⁻) | 8.31 x 10⁻⁷ | 1:1 | Colorless to yellow, blue to yellow fluorescence |

Table 1: Performance of a representative acylhydrazone-based sensor for fluoride ion detection. Data is illustrative of the capabilities of this class of compounds. nih.gov

Materials Science Applications (e.g., Pigments, Dyes, and Optoelectronic Materials)

The extended π-conjugation system present in this compound and its derivatives imparts them with interesting optical and electronic properties, making them suitable for applications in materials science.

The photophysical properties of phenylhydrazone derivatives also make them candidates for optoelectronic materials . Organic molecules with extended π-systems can exhibit properties like fluorescence and charge transport, which are essential for applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Phenylhydrazone derivatives have been investigated as hole-transporting materials in OLEDs due to their suitable ionization potentials and thermal stability.

The table below summarizes some key properties of a representative phenylhydrazone derivative investigated for optoelectronic applications.

| Compound | Max. Absorption (nm) | Max. Emission (nm) | Ionization Potential (eV) |

| Phenylhydrazone Derivative | 374 | 445 | 4.91 |

Table 2: Optoelectronic properties of a representative phenylhydrazone derivative. These properties are indicative of their potential use in organic electronic devices.

Based on extensive research, it appears that This compound is not utilized as a derivatization reagent for the spectrophotometric and chromatographic analysis of carbonyl compounds.

A thorough review of scientific literature and chemical databases did not yield any evidence of this specific compound being employed for the analytical purposes outlined in the requested article structure. The primary application of derivatization in the analysis of carbonyl compounds involves the use of hydrazine-based reagents to form stable, chromophoric, or easily ionizable products. The most prominent and widely documented reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH).

While phenylhydrazone derivatives, in general, are a class of compounds formed by the reaction of phenylhydrazine (B124118) with aldehydes and ketones, and are important in various chemical syntheses and analyses, the specific compound this compound itself does not appear to be used as a reagent to derivatize other carbonyl compounds.

Therefore, it is not possible to provide an article on the "" with a focus on its role as a derivatization reagent in analytical chemistry, as the fundamental premise is not supported by available scientific information.

Molecular and Mechanistic Investigations of 3 Phenylhydrazono 2 Butanone in Biological Contexts in Vitro

Investigation of Radical Scavenging Mechanisms In Vitro

The antioxidant potential of chemical compounds is frequently evaluated through their ability to neutralize free radicals, which are implicated in oxidative stress and cellular damage. The phenylhydrazone moiety is a key structural feature that contributes to these properties.

Hydrogen Peroxide, Nitric Oxide, and DPPH Radical Scavenging Activities

Phenylhydrazone derivatives have been assessed for their capacity to scavenge various reactive species, including hydrogen peroxide (H₂O₂), nitric oxide (NO), and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net

DPPH Radical Scavenging: The DPPH assay is a common method for evaluating the free-radical scavenging ability of a compound. nih.gov In this assay, the deep violet color of the DPPH radical solution becomes pale yellow or colorless upon neutralization by an antioxidant. nih.gov The mechanism typically involves the donation of a hydrogen atom or an electron from the antioxidant to the DPPH radical. Phenylhydrazones have demonstrated reactivity toward the DPPH radical, indicating their potential as radical scavengers. researchgate.net

Nitric Oxide (NO) Scavenging: Nitric oxide is a signaling molecule that can become harmful at high concentrations, contributing to oxidative damage. Antioxidant compounds can mitigate this by directly scavenging NO or inhibiting its generation. nih.gov

Hydrogen Peroxide (H₂O₂) Scavenging: Hydrogen peroxide is a reactive oxygen species that can lead to the formation of highly reactive hydroxyl radicals in the presence of metal ions. The scavenging activity against H₂O₂ is an important measure of antioxidant potential. researchgate.net The mechanism involves the donation of electrons to H₂O₂, leading to its decomposition into water. mdpi.com

The scavenging activities are often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 1: Representative Radical Scavenging Activities of Phenylhydrazone Derivatives

| Radical Species | Assay Principle | Typical Mechanism of Action | Observed Activity for Phenylhydrazones |

|---|---|---|---|

| DPPH | Decolorization of DPPH solution measured spectrophotometrically. nih.gov | Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). mdpi.com | Concentration-dependent scavenging. researchgate.netnih.gov |

| Nitric Oxide (NO) | Inhibition of nitrite (B80452) formation from a sodium nitroprusside solution. | Direct scavenging of NO radicals to prevent the formation of nitrite. | Demonstrated scavenging potential. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Measurement of the decrease in H₂O₂ concentration. mdpi.com | Donation of electrons to reduce H₂O₂ to H₂O. mdpi.com | Effective scavenging activity observed. researchgate.net |

Molecular Mechanisms of Lipid Peroxidation Inhibition

Lipid peroxidation is a chain reaction process where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. This process occurs in three main stages: initiation, propagation, and termination. nih.gov Antioxidants can interfere with this cascade, primarily during the propagation step, by scavenging the chain-carrying peroxyl radicals. nih.gov

The mechanism by which phenylhydrazone derivatives may inhibit lipid peroxidation involves acting as chain-breaking antioxidants. By donating a hydrogen atom from the N-H group of the hydrazone moiety to a lipid peroxyl radical (LOO•), the antioxidant molecule neutralizes the radical, thereby terminating the propagation cycle. This action prevents further damage to lipid molecules. Studies on related compounds have shown significant inhibition of iron-induced lipid peroxidation in vitro. nih.gov

Enzyme Interactions and Related Mechanistic Hypotheses In Vitro

The interaction of 3-(Phenylhydrazono)-2-butanone and its derivatives with various enzymes has been a subject of investigation, revealing potential for both inhibition and serving as a substrate, depending on the enzyme system.

Interaction with Cholinesterases and Implications for Enzyme Reactivation

Acetylcholinesterase (AChE) is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov The irreversible inhibition of AChE by organophosphate compounds, such as pesticides and nerve agents, leads to a toxic accumulation of acetylcholine. nih.gov The primary treatment involves the use of reactivators, typically oximes, which function by displacing the organophosphate from the enzyme's active site. nih.gov

While direct studies on this compound as a cholinesterase reactivator are not detailed in the provided sources, the chemical properties of the phenylhydrazone structure allow for mechanistic hypotheses regarding its potential interaction. Two possible mechanisms for reactivation by a nucleophilic compound are:

Nucleophilic Regeneration: The hydrazone moiety could act as a nucleophile, directly attacking the phosphorus atom of the organophosphate-AChE conjugate, leading to the regeneration of the active enzyme.

General Base Catalysis: The compound could act as a general base, activating a water molecule within the active site. nih.gov This activated water molecule would then perform the nucleophilic attack on the phosphorus atom, achieving the same reactivation outcome. nih.gov

These hypotheses provide a framework for exploring phenylhydrazone derivatives as a potential new class of AChE reactivators.

Phenylhydrazone Derivatives as Substrates for Dioxygenase and Peroxidase Reactions of Prostaglandin Synthase

Prostaglandin H synthase (PGHS) is a bifunctional enzyme with both cyclooxygenase (COX) and peroxidase activities, which are essential for the conversion of arachidonic acid into prostaglandins. nih.gov Research has shown that phenylhydrazones of various aldehydes and ketones can act as effective substrates for both enzymatic activities of PGHS. nih.gov

The interaction proceeds through a two-step mechanism:

Dioxygenase Reaction: The phenylhydrazone substrate undergoes a reaction catalyzed by the dioxygenase activity of PGHS, consuming oxygen to form an α-azo hydroperoxide intermediate. nih.gov

Peroxidase Reaction: This hydroperoxide intermediate is then reduced by the peroxidase activity of the enzyme to form the corresponding α-azo alcohol. nih.gov

During this process, an interesting phenomenon occurs where the oxidation of the phenylhydrazone leads to the formation of a new complex, identified as a sigma-phenyl PGHS Fe(III)-Ph complex. nih.gov This complex is believed to arise from the oxidation of the α-azo alcohol intermediate, cleavage to form a phenyl radical (Ph•), and subsequent combination with the enzyme's heme iron. The formation of this complex is suggested to be a cause of the inhibitory effects that have been observed with arylhydrazones on PGHS. nih.gov

Table 2: Kinetic Parameters for Phenylhydrazones as PGHS Substrates

| Parameter | Description | Reported Value nih.gov |

|---|---|---|

| K_m (Michaelis Constant) | Substrate concentration at which the reaction rate is half of V_max. | 100 to 300 µM |

| V_max (O₂ Consumption) | Maximum initial rate of oxygen consumption in the dioxygenase reaction. | 8 to 230 mol (mol of PGHS)⁻¹ s⁻¹ |

Alpha-Glucosidase Inhibitory Activity by Indole (B1671886) Derivatives of this compound

Alpha-glucosidase is an intestinal enzyme that plays a key role in carbohydrate digestion by breaking down complex carbohydrates into glucose. nih.gov Inhibitors of this enzyme can delay carbohydrate absorption and lower post-meal blood glucose levels, making them valuable therapeutic agents for managing type 2 diabetes. nih.gov

A series of indole-based compounds, which can be synthesized from precursors like this compound, have been investigated for their inhibitory activity against α-glucosidase. nih.gov Studies have shown that these indole derivatives exhibit a range of inhibitory potentials, from good to moderate, when compared with the standard drug acarbose. nih.gov The structure-activity relationships of these compounds suggest that the nature and position of substituents on the indole ring significantly influence their inhibitory efficacy. nih.gov

Table 3: Alpha-Glucosidase Inhibitory Activity of Representative Indole Derivatives

| Compound Class | Target Enzyme | Reported IC₅₀ Range nih.gov | Standard Drug (Acarbose) IC₅₀ nih.gov |

|---|---|---|---|

| Indole Derivatives | α-Glucosidase | 3.10 – 52.20 µM | 11.29 µM |

Mechanistic Studies of Antimicrobial Action In Vitro

Investigation of Antibacterial Activities against Gram-Positive and Gram-Negative Bacteria

No specific studies detailing the in vitro antibacterial activity of this compound against Gram-positive or Gram-negative bacteria were identified. Research in this area typically examines large series of related compounds to identify promising candidates, but data for this particular molecule is not present in the available literature.

In Vitro Molecular Interactions in Antiproliferative Activity

Molecular Interactions with Human Cancer Cell Lines

No data from studies investigating the direct molecular interactions or cytotoxic effects of this compound on human cancer cell lines could be located. Research on the antiproliferative activity of hydrazones focuses on other specific derivatives, providing IC50 values and mechanistic insights for those compounds, but not for the subject of this article.

Mechanistic Insights into Selective Cytotoxicity Towards Cancer Cells

As there is no available research on the cytotoxic effects of this compound on cancer cells, there are consequently no studies that explore the mechanistic basis for any potential selective cytotoxicity.

Q & A

Basic: What are the common synthetic routes for 3-(phenylhydrazono)-2-butanone, and how are reaction conditions optimized?

The synthesis typically involves condensation of phenylhydrazine with 2-butanone derivatives. For example, ethyl 3-oxo-2-(2-phenylhydrazono)butanoate (a structurally related compound) is synthesized via multi-step reactions starting from β-diketones or esters. Key considerations include:

- Reagent stoichiometry : Excess phenylhydrazine ensures complete hydrazone formation.

- Solvent choice : Polar aprotic solvents (e.g., ethanol, acetonitrile) enhance reaction efficiency.

- Temperature control : Reactions often proceed at reflux (~80°C) to accelerate kinetics while avoiding decomposition.

Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate purity .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify hydrazone tautomerism and confirm regiochemistry. For example, the E/Z configuration of the hydrazone group can be deduced from coupling constants and chemical shifts .

- IR spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and N–H (~3200 cm⁻¹) validate functional groups .